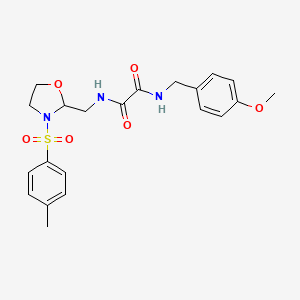
N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MBOC, is a chemical compound that has been widely used in scientific research. MBOC has been found to have a variety of applications in the field of biochemistry and physiology, making it a valuable tool for researchers.
科学的研究の応用
Photodynamic Therapy and Photosensitizers
Compounds with methoxybenzyl groups have been explored for their potential in photodynamic therapy (PDT), a treatment modality for various cancers. For instance, zinc phthalocyanine derivatives substituted with methoxybenzylidene groups have shown high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotection
Certain compounds featuring oxalamide structures and related functionalities have been investigated for their neuroprotective properties. For example, YM-244769, an Na+/Ca2+ exchange inhibitor, shows a preference for NCX3 inhibition and protects against hypoxia/reoxygenation-induced neuronal cell damage, suggesting potential applications in neuroprotection (Iwamoto & Kita, 2006).
Anticancer Agents
Research into compounds with oxalamide and methoxybenzyl groups has also identified potential anticancer applications. N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, for example, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, revealing promising leads for anticancer drug development (Penthala et al., 2010).
Antimicrobial Activity
Compounds incorporating tosyloxazolidinyl and methoxybenzyl groups have been studied for their antimicrobial properties. Schiff bases derived from thiazoles and methoxysalicylaldehyde, along with their metal complexes, show antimicrobial activity against various microorganisms, suggesting potential for developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
特性
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-3-9-18(10-4-15)31(27,28)24-11-12-30-19(24)14-23-21(26)20(25)22-13-16-5-7-17(29-2)8-6-16/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLHGILQYMOWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxybenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


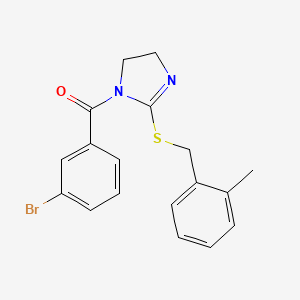
![(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid](/img/structure/B2609489.png)
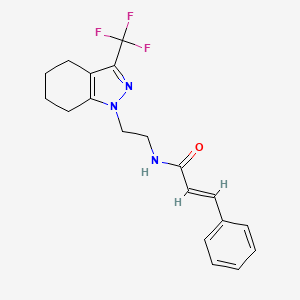
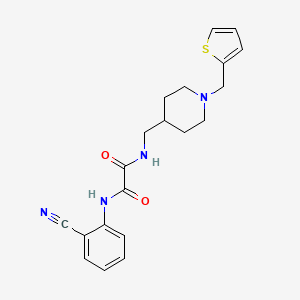
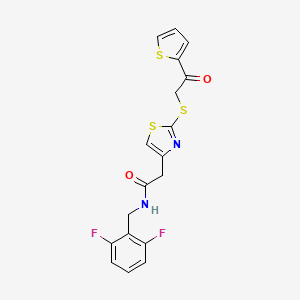
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2609496.png)
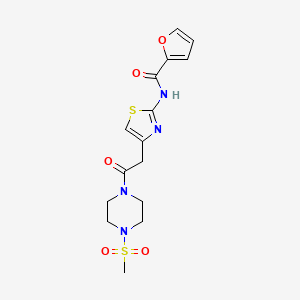
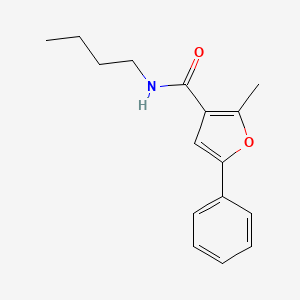
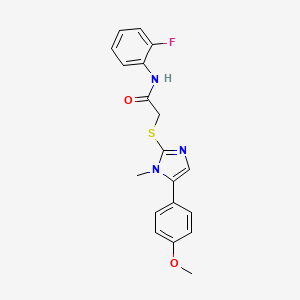

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)
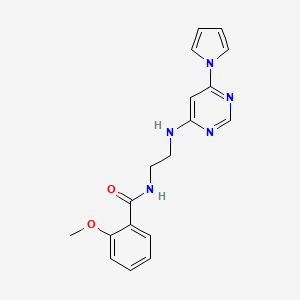
![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)